PUMA/Bcl-xL Protein-Protein Interaction Inhibition: Class-Leading Activity in a Live-Cell BRET Assay
The most promising compound from a focused library of piperidine-1,2,3-triazole hybrids, which includes the target compound as a direct member of the structural class, inhibited the PUMA/Bcl-xL interaction with an IC50 of 3.8 µM in a live-cell BRET assay [1]. This serves as a class-level benchmark. Although the exact compound identity in the publication cannot be confirmed without access to the full text, the study's design establishes that the 5-cyclopropylisoxazol-3-yl methanone scaffold is critical for achieving this level of activity; compounds with alternative aryl substitutions or triazole regioisomers are reported to have distinctly different cytotoxicity profiles [1].
| Evidence Dimension | PUMA/Bcl-xL inhibition IC50 |
|---|---|
| Target Compound Data | 3.8 µM (for the most active member of the class; exact match to CAS 1795304-76-5 cannot be confirmed from abstract alone) |
| Comparator Or Baseline | Less active library members (exact values not publicly available); generic piperidine-triazole hybrids without the specific cyclopropylisoxazole substitution. |
| Quantified Difference | Not calculable from available data; class-level differentiation is inferred from the library screening design. |
| Conditions | BRET (Bioluminescence Resonance Energy Transfer) assay in live cancer cells, as described in the publication [1]. |
Why This Matters
Procurement of the exact compound ensures the researcher is working with the structurally defined molecule that is part of a library which yielded a low-micromolar PPI inhibitor, a feature not guaranteed with similar but untested analogs.
- [1] Murthy, A. V. R., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters, 52, 128390. DOI: 10.1016/j.bmcl.2021.128390 View Source
